

An In-depth Technical Guide to Dimefluthrin (CAS Number: 271241-14-6)

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Compound of Interest

Compound Name: Dimefluthrin

Cat. No.: B1295995

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Core Compound Information

Dimefluthrin is a synthetic pyrethroid insecticide known for its high efficacy and rapid knockdown effect against a broad spectrum of insect pests, particularly mosquitoes, flies, and cockroaches.[1][2][3][4] Its chemical structure, featuring a polyfluorinated benzyl group, contributes to its potent insecticidal activity.[1][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Dimefluthrin** is presented in Table 1. This data is essential for formulation development, environmental fate assessment, and toxicological studies.

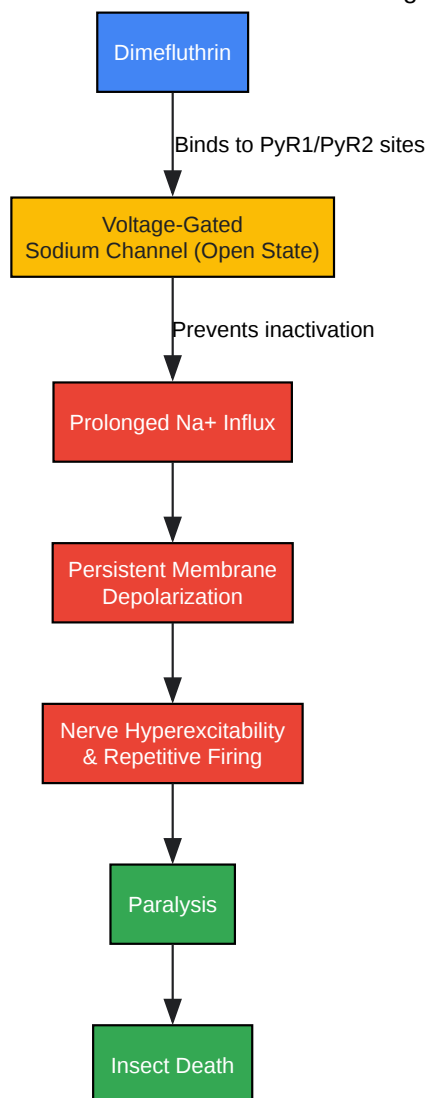
Property	Value	Reference(s)
CAS Number	271241-14-6	[5]
Molecular Formula	C ₁₉ H ₂₂ F ₄ O ₃	[5]
Molecular Weight	374.37 g/mol	[4]
IUPAC Name	[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate	[5]
Appearance	Colorless crystals	[6]
Density	1.255 g/cm ³	[1]
Boiling Point	352.4°C at 760 mmHg	[1]
Melting Point	32°C	[6]
Vapor Pressure	3.84 x 10 ⁻⁵ mmHg at 25°C	[1][2]
Solubility in Water	0.0292 mg/L	[2]
LogP	9.342	[1]

Mechanism of Action

The primary mode of action of **Dimefluthrin**, characteristic of pyrethroid insecticides, is the disruption of the insect's nervous system.[4][7] It targets the voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of nerve impulses.[4][8]

Dimefluthrin binds to the VGSCs, preventing their normal transition from the activated (ion-conducting) state to the inactivated (non-conducting) state.[8][9] This leads to a persistent depolarization of the nerve membrane, causing repetitive nerve firing and hyperexcitability, which ultimately results in paralysis and death of the insect.[8][9] Computational models and mutagenesis studies suggest the presence of two putative pyrethroid receptor sites, PyR1 and PyR2, on the insect sodium channel, located at the interfaces of different domains of the channel protein.[10][11]

Simplified Mechanism of Dimefluthrin Action on Insect Voltage-Gated Sodium Channels

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Caption: **Dimefluthrin's** insecticidal action pathway.

Efficacy Data

Dimefluthrin demonstrates high efficacy against various insect species, particularly mosquitoes. Its performance is often evaluated by determining the median knockdown time (KT₅₀), which is the time required to knock down 50% of the test insect population.

Target Insect	Formulation	KT ₅₀ (minutes)	Reference(s)
Culex pipiens pallens	Mosquito Coil (0.025% w/w)	10.5	[12]
Culex quinquefasciatus	Mosquito Coil (0.025% w/w)	12.3	[12]

Toxicological Profile

The toxicological profile of **Dimefluthrin** is a critical aspect for its risk assessment. The following tables summarize the available acute toxicity data for mammals and aquatic organisms.

Mammalian Toxicity

Species	Route of Exposure	LD ₅₀ / LC ₅₀	Reference(s)
Rat	Oral	>500 mg/kg to <2,000 mg/kg	[13]
Rat	Dermal	>4,000 mg/kg	[13]
Rat	Inhalation (4h)	5.1 mg/L (aerosol)	[13]
Mouse	Oral	No specific value found	

Aquatic Toxicity

Long-term exposure to **Dimefluthrin** has been shown to inhibit the growth of the teleost fish *Acrossocheilus fasciatus*.[\[14\]](#) Studies on zebrafish (*Danio rerio*) larvae have indicated that **Dimefluthrin** can induce neurodevelopmental damage, impair neurotransmitter transmission, and lead to changes in locomotor behavior.[\[15\]](#)

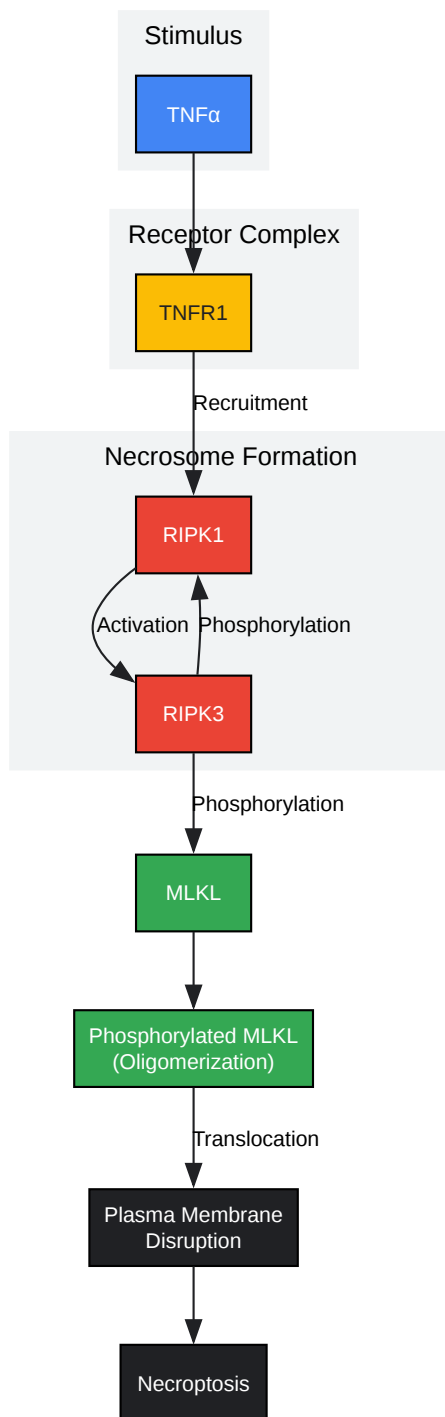
Effects on Non-Target Organisms: Signaling Pathways

Recent research has indicated that **Dimefluthrin** exposure in non-target aquatic organisms, such as the fish *Acrossocheilus fasciatus*, can lead to the upregulation of genes associated with the necroptosis and Hippo signaling pathways.[\[14\]](#)

Necroptosis Signaling Pathway

Necroptosis is a regulated form of necrosis, or inflammatory cell death.[\[2\]](#)[\[16\]](#) It is typically initiated by signals such as tumor necrosis factor (TNF).[\[12\]](#)[\[16\]](#) The core of the necroptosis pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[\[2\]](#)[\[6\]](#)[\[16\]](#) Activated MLKL translocates to the plasma membrane, leading to membrane rupture and cell death.[\[16\]](#)

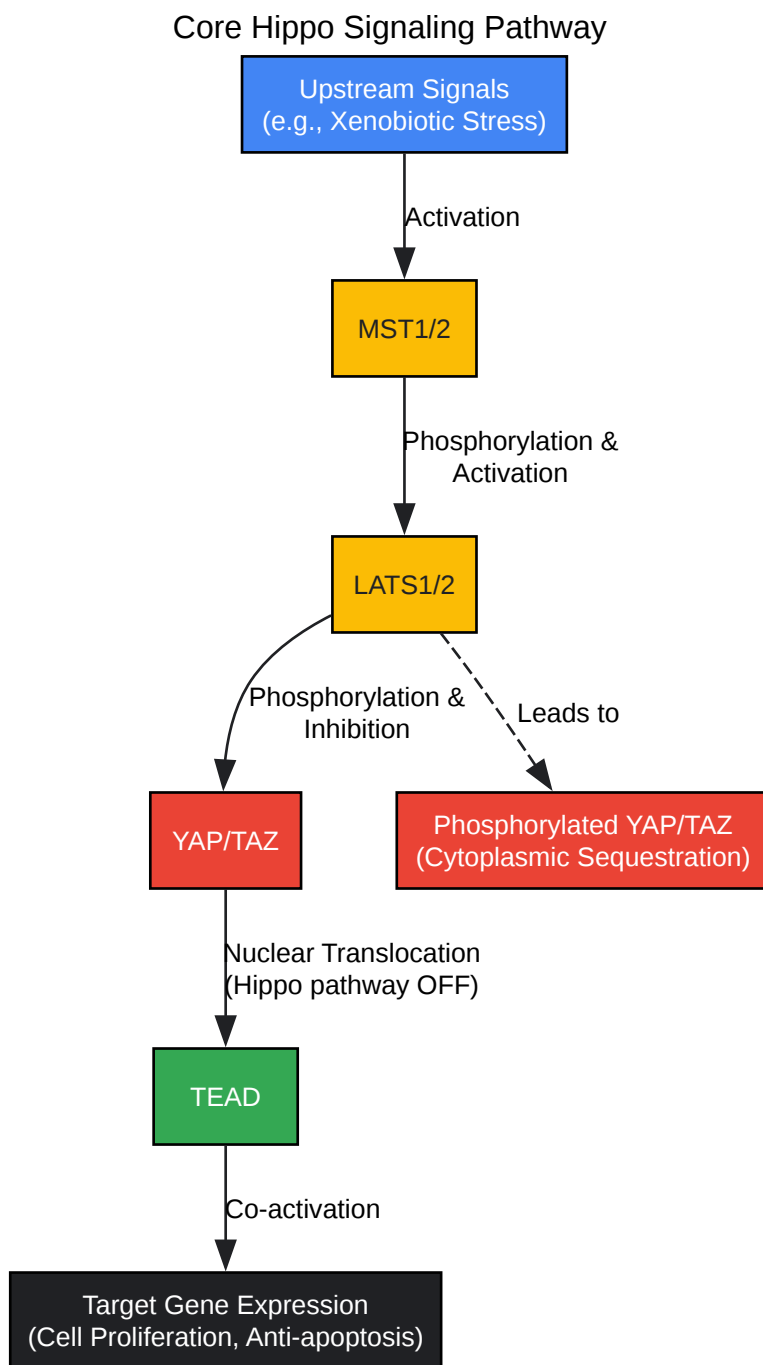
Generalized Necroptosis Signaling Pathway

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Caption: Key steps in the TNF-induced necroptosis pathway.

Hippo Signaling Pathway

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.^{[3][17]} The core of this pathway in mammals consists of a kinase cascade involving MST1/2 and LATS1/2 kinases.^[3] When the pathway is active, LATS1/2 phosphorylates and inhibits the transcriptional co-activators YAP and TAZ, preventing their nuclear translocation and subsequent gene expression that promotes cell growth.^[17] Xenobiotic and other cellular stresses can activate the Hippo pathway.^[1]



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Caption: Regulation of YAP/TAZ by the Hippo kinase cascade.

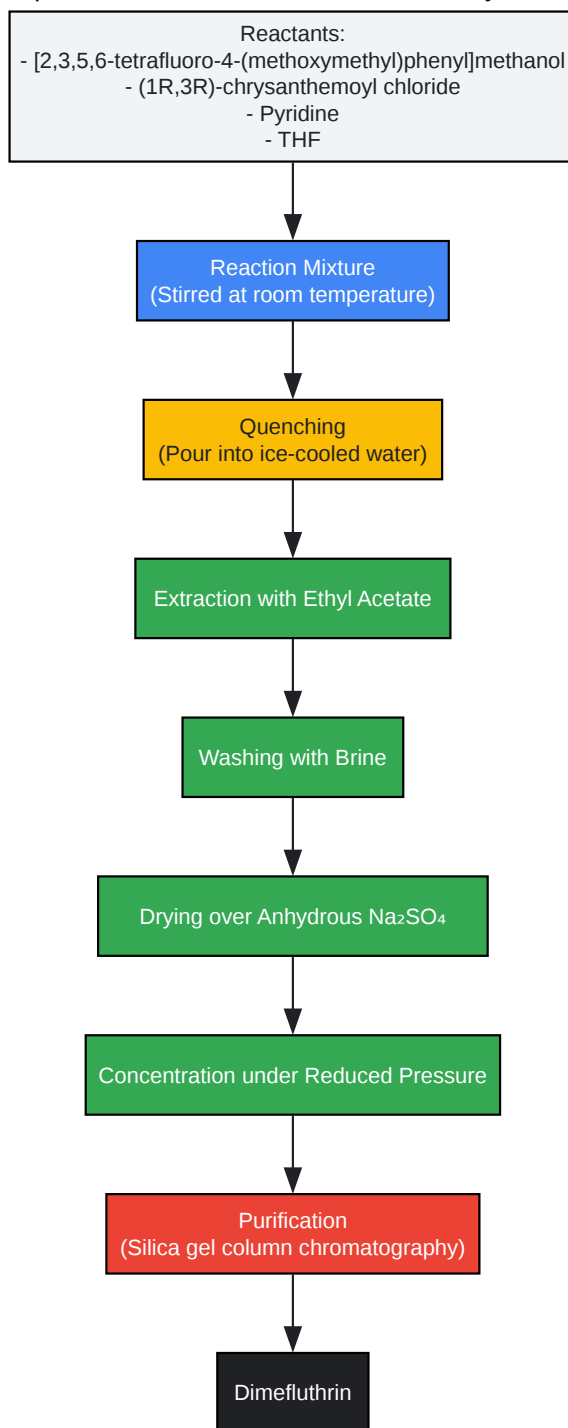
Experimental Protocols

Synthesis of Dimefluthrin

A typical procedure for the synthesis of **Dimefluthrin** involves the esterification of (1R,3R)-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarbonyl chloride with [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol in the presence of a base such as pyridine in a suitable solvent like tetrahydrofuran (THF).^[12]^[18]

Workflow for **Dimefluthrin** Synthesis:

Experimental Workflow for Dimefluthrin Synthesis

[Click to download full resolution via product page](#)Caption: Step-by-step synthesis of **Dimefluthrin**.

Mosquito Knockdown Efficacy Bioassay (Mosquito Coil Method)

This protocol assesses the knockdown efficacy of **Dimefluthrin** formulated in a mosquito coil. [\[12\]](#)[\[18\]](#)

- **Preparation of Test Coils:** A specific amount of **Dimefluthrin** solution in acetone is evenly applied to blank mosquito coils.
- **Test Chamber:** A test coil is placed in the center of a glass chamber (e.g., ~5.8 m³).
- **Ignition and Burning:** The coil is ignited and allowed to burn completely.
- **Mosquito Release:** Immediately after the coil burns out, a known number of female adult mosquitoes (e.g., 20) are released into the chamber.
- **Data Collection:** The number of knocked-down mosquitoes is counted at designated time intervals for a specific period (e.g., 30 minutes).
- **Analysis:** The KT_{50} value is calculated using probit analysis.

Teratogenicity Study in Mice (Inhalation Exposure)

This protocol evaluates the potential teratogenic effects of **Dimefluthrin** when pregnant mice are exposed to its vapor from a mosquito coil. [\[19\]](#)[\[20\]](#)

- **Animal Model:** Pregnant mice (e.g., Swiss Webster) are used.
- **Exposure:** Pregnant mice are exposed to the smoke from a **Dimefluthrin**-based mosquito coil in a gas chamber for a specified duration and at different gestation stages.
- **Euthanasia and Fetal Examination:** On day 18 of gestation, the mice are euthanized. The fetuses are removed and examined for weight, length, volume, and any morphological abnormalities, including hemorrhages. [\[19\]](#) The number of live and dead fetuses, as well as any signs of reabsorption, are recorded. [\[19\]](#)

In Vitro Necroptosis Induction Protocol

This protocol describes a general method for inducing necroptosis in a cell culture model, which can be adapted to study the effects of xenobiotics.[\[18\]](#)[\[21\]](#)[\[22\]](#)

- Cell Seeding: Plate a suitable cell line (e.g., HT-29) in a multi-well plate and incubate to achieve 70-80% confluency.
- Pre-treatment (optional): Pre-treat cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to block apoptosis and channel the cell death pathway towards necroptosis.
- Induction: Treat the cells with a necroptosis-inducing agent (e.g., TNF- α) with or without a Smac mimetic.
- Incubation: Incubate the cells for a sufficient period (e.g., 20-24 hours).
- Assessment: Evaluate cell death using methods such as cell viability assays (e.g., MTT), lactate dehydrogenase (LDH) release assays, microscopy for morphological changes, and Western blotting for key necroptosis markers (e.g., phosphorylated RIPK1, RIPK3, MLKL).

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